molecular formula C21H19ClN2O4 B2998231 N-[1-[(5-Chloro-2-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide CAS No. 425652-16-0

N-[1-[(5-Chloro-2-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide

Cat. No.: B2998231
CAS No.: 425652-16-0
M. Wt: 398.84
InChI Key: NWDPUPBJPZOBBK-UHFFFAOYSA-N
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Description

The compound N-[1-[(5-Chloro-2-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is a synthetic small molecule characterized by a central ethylamino-oxoethyl backbone. Key structural features include:

  • A 5-chloro-2-methoxyphenyl substituent on the amino group.
  • A 4-methylphenyl group attached to the oxoethyl moiety.
  • A terminal furan-2-carboxamide group.

Properties

IUPAC Name

N-[1-(5-chloro-2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-13-5-7-14(8-6-13)19(25)20(24-21(26)18-4-3-11-28-18)23-16-12-15(22)9-10-17(16)27-2/h3-12,20,23H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDPUPBJPZOBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=C(C=CC(=C2)Cl)OC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(5-Chloro-2-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyaniline with 4-methylbenzoyl chloride to form an intermediate amide. This intermediate is then reacted with 2-furancarboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(5-Chloro-2-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-[(5-Chloro-2-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(5-Chloro-2-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide (CAS 335421-10-8)

Structural Differences :

  • The chloro and methoxy substituents on the phenyl ring are shifted to the 3- and 4-positions , respectively (vs. 5-chloro-2-methoxy in the target compound) .
    Implications :
  • Electronic Effects : The 3-chloro-4-methoxy configuration may alter electron-withdrawing/donating properties, affecting binding affinity to targets.
  • Steric Interactions : The para-methoxy group in the isomer could create distinct steric hindrance compared to the ortho-methoxy group in the target.
    Physicochemical Properties :
  • Molecular formula: C21H19ClN2O4 (identical to the target compound).
  • Molecular weight: 398.84 g/mol .

Heterocyclic Variant: 5-(4-Chlorophenyl)-N-[(1S)-1-cyclohexyl-2-(methylamino)-2-oxoethyl]furan-2-carboxamide

Structural Differences :

  • The 4-chlorophenyl group is attached directly to the furan ring (vs. the target’s 5-chloro-2-methoxyphenylamino group).
  • A cyclohexyl group replaces the 4-methylphenyl moiety .
    Implications :
  • Stereochemistry : The (S)-configuration at the chiral center may influence target selectivity.
    Physicochemical Properties :
  • Molecular formula: C20H23ClN2O3 .
  • Molecular weight: 374.86 g/mol (lower than the target compound) .

Thiophene-Based Analog: N-(5-Chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide

Structural Differences :

  • Replaces the furan-2-carboxamide with a thiophene-containing methylamino acetamide.
  • Retains the 5-chloro-2-methoxyphenyl group .
    Implications :
  • Heterocycle Effects : Thiophene’s higher lipophilicity (vs. furan) may improve blood-brain barrier penetration.

IDH1 Inhibitors (e.g., Lanisidenib and Ivosidenib)

Structural Differences :

  • Complex scaffolds with pyridinyl , fluorophenyl , and cyclopropyl groups.
  • Chloro-substituted phenyl groups are present but integrated into larger pharmacophores .
    Implications :
  • Target Specificity : These compounds inhibit IDH1 enzymes (relevant in cancer), whereas the target compound’s activity is undefined.
  • Binding Motifs : Shared chloro and methoxy groups may optimize π-π stacking or hydrogen bonding in active sites.

Biological Activity

N-[1-[(5-Chloro-2-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is a complex organic compound that has attracted significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following IUPAC name:

IUPAC Name : this compound

Molecular Formula : C21H20ClN2O4

Molecular Weight : 396.85 g/mol

The structure includes functional groups such as amines, carboxamides, and furan, which contribute to its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the furan ring and the chloro-substituted phenyl group may enhance its affinity for these targets, leading to modulation of various biochemical pathways.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that the compound inhibited cell proliferation in breast cancer cells by inducing G1 phase arrest and promoting apoptosis via mitochondrial pathways .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported moderate to strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antibacterial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryInhibits IL-6 and TNF-alpha production
AntimicrobialModerate activity against S. aureus and E. coli

Case Study: Anticancer Mechanism

A detailed study investigated the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. Results indicated that treatment with the compound led to increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), confirming its role in promoting programmed cell death.

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